3,4,5-Trinitrobenzoic acid
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Overview
Description
3,4,5-Trinitrobenzoic acid is an organic compound with the molecular formula C7H3N3O8 It is a nitrated derivative of benzoic acid and is known for its high reactivity due to the presence of three nitro groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,5-Trinitrobenzoic acid can be synthesized through the nitration of benzoic acid or meta-nitrobenzoic acids. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as reagents. Another method involves the oxidation of trinitrotoluene using a mixture of concentrated nitric and sulfuric acids or by using potassium chlorate or dichromate as oxidizing agents .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the oxidation of trinitrotoluene suspended in sulfuric acid, followed by the addition of chromic anhydride. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Trinitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,3,5-trinitrobenzene.
Decarboxylation: Upon heating, it undergoes decarboxylation to give 1,3,5-trinitrobenzene.
Common Reagents and Conditions:
Oxidation: Potassium chlorate, dichromate, or chromic anhydride in the presence of nitric acid.
Reduction: Tin in the presence of hydrochloric acid.
Decarboxylation: Heating the compound to high temperatures.
Major Products Formed:
1,3,5-Trinitrobenzene: from decarboxylation.
2,4,6-Triaminobenzoic acid: from reduction.
Scientific Research Applications
3,4,5-Trinitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and explosives due to its high reactivity.
Mechanism of Action
The mechanism of action of 3,4,5-Trinitrobenzoic acid involves its interaction with various molecular targets and pathways. The nitro groups on the benzene ring make it highly reactive, allowing it to participate in various chemical reactions. Its effects are primarily due to its ability to undergo reduction and oxidation reactions, which can lead to the formation of reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
2,4,6-Trinitrobenzoic acid: Similar in structure but differs in the position of the nitro groups.
1,3,5-Trinitrobenzene: A product of the decarboxylation of 3,4,5-Trinitrobenzoic acid.
2,4,6-Triaminobenzoic acid: A reduction product of this compound.
Uniqueness: this compound is unique due to the specific arrangement of its nitro groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for various synthetic and industrial applications .
Properties
CAS No. |
90325-30-7 |
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Molecular Formula |
C7H3N3O8 |
Molecular Weight |
257.11 g/mol |
IUPAC Name |
3,4,5-trinitrobenzoic acid |
InChI |
InChI=1S/C7H3N3O8/c11-7(12)3-1-4(8(13)14)6(10(17)18)5(2-3)9(15)16/h1-2H,(H,11,12) |
InChI Key |
IBOVWIZNSGUSOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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